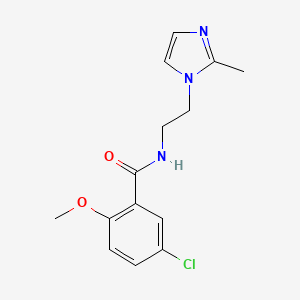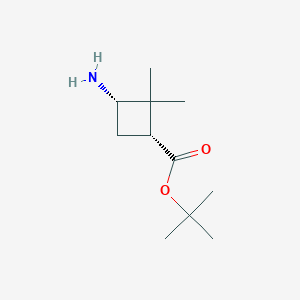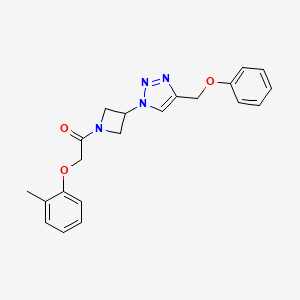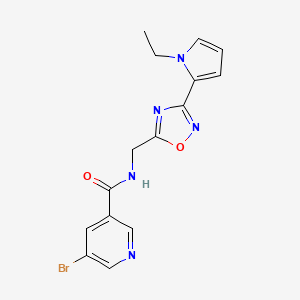
5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro and methoxy group, as well as an imidazole moiety
Mecanismo De Acción
Target of Action
The primary targets of the compound 5-chloro-2-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide are currently unknown. This compound is a complex organic molecule and its specific targets could be numerous, depending on its structure and functional groups .
Mode of Action
Based on its structure, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
It has been reported as an intermediate in the synthesis of glyburide , which suggests that it might be involved in the regulation of blood glucose levels.
Pharmacokinetics
Based on its molecular weight (36884 g/mol) , it can be inferred that it might have good bioavailability. The compound’s solubility, stability, and permeability would also play crucial roles in its pharmacokinetics.
Result of Action
As an intermediate in the synthesis of glyburide , it might play a role in the regulation of blood glucose levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.
Amidation: The carboxylic acid group is converted to an amide using an appropriate amine, such as 2-(2-methyl-1H-imidazol-1-yl)ethylamine, under dehydrating conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 5-chloro-2-hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide.
Reduction: 5-chloro-2-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide.
Hydrolysis: 5-chloro-2-methoxybenzoic acid and 2-(2-methyl-1H-imidazol-1-yl)ethylamine.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methoxybenzonitrile
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 2-methoxy-5-chlorobenzamide
Uniqueness
5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to the presence of the imidazole moiety, which imparts distinct biological and chemical properties. This differentiates it from other similar compounds that may lack this functional group, leading to differences in reactivity and application potential.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-16-5-7-18(10)8-6-17-14(19)12-9-11(15)3-4-13(12)20-2/h3-5,7,9H,6,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCAAAQUDHYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)

![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)
![N-tert-butyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2901301.png)





![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2901310.png)

![2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2901313.png)
